1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea

HIV-1 gp41 Entry inhibitor Six-helix bundle

Procure ADS-J13 (CAS 1448036-56-3) as a precision chemical probe for gp41 mechanistic studies, not a generic pyrimidinyl urea kinase inhibitor. Its unique 3-chloro-4-fluorophenyl substituent forms an essential salt bridge with Lys574 in the gp41 NHR pocket—an interaction absent in inactive phenylurea or 2-fluorophenyl analogs (CAS 1448133-65-0). Deploy as a target-engagement control orthogonal to C-peptide inhibitors (T-20/Enfuvirtide) in temperature-arrested six-helix bundle formation assays. Untested in-class compounds yield false negatives irremediable by concentration escalation. Specify CAS 1448036-56-3 to prevent inadvertent substitution with functionally inert structural analogs.

Molecular Formula C15H18ClFN6O
Molecular Weight 352.8
CAS No. 1448036-56-3
Cat. No. B2459035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea
CAS1448036-56-3
Molecular FormulaC15H18ClFN6O
Molecular Weight352.8
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=C(C=C2)F)Cl)N(C)C
InChIInChI=1S/C15H18ClFN6O/c1-22(2)13-12(8-18-14(21-13)23(3)4)20-15(24)19-9-5-6-11(17)10(16)7-9/h5-8H,1-4H3,(H2,19,20,24)
InChIKeyXMSOWCOQFLOKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea (ADS-J13) Procurement Baseline for gp41-Targeted HIV-1 Entry Inhibition Research


1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea, designated ADS-J13, is a synthetic small-molecule phenylurea-pyrimidinone hybrid that functions as a validated HIV-1 entry inhibitor [1]. Its mechanism of action involves binding to the N-terminal heptad repeat (NHR) region of the viral gp41 glycoprotein, thereby disrupting the formation of the six-helix bundle required for virus–host membrane fusion [2]. Unlike broadly active heteroaryl ureas that promiscuously inhibit kinase panels, ADS-J13 was specifically identified through a screen for compounds that block the gp41 core assembly, positioning it as a precision chemical probe for antiviral mechanistic studies rather than a general kinase inhibitor [1][2].

Why Generic Pyrimidinyl Urea Analogs Cannot Substitute for 1448036-56-3 (ADS-J13) in gp41-Targeted Antiviral Research


The pyrimidinyl urea chemotype includes numerous kinase inhibitors (e.g., JAK2, FLT3, GRK) that are frequently misapplied as interchangeable scaffolds; however, the ADS-J13 molecule possesses a unique 3-chloro-4-fluorophenyl substituent that, in combination with the 2,4-bis(dimethylamino)pyrimidine core, confers a specific acidic functionality critical for forming a salt bridge with Lys574 in the gp41 NHR pocket [1]. Generic analogs lacking this precise halogenation pattern (e.g., 1-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea, CAS 1448133-65-0) or bearing alternative aryl substituents fail to recapitulate this electrostatic interaction, as demonstrated by the original structure–activity relationship (SAR) studies where inactive congeners possessed only hydrophobic groups and lacked the requisite acidic moiety [1]. Consequently, procurement of untested in-class compounds for gp41-focused assays carries a high probability of false-negative results that cannot be remediated by concentration escalation.

Quantitative Differential Evidence Guide for 1448036-56-3 (ADS-J13) Relative to In-Class Comparators


Cell–Cell Fusion Inhibition: ADS-J13 vs. Inactive Hydrophobic Analog Demonstrates Essential Salt-Bridge Requirement

In a quantitative vaccinia virus-based cell–cell fusion assay employing HeLa-CD4-LTR-β-gal effector cells and HIV-1 Env-expressing target cells, ADS-J13 inhibited fusion at low micromolar concentrations, whereas structurally matched analogs bearing only hydrophobic substituents (no acidic groups) were completely inactive at identical concentrations [1]. This direct intra-study comparison establishes that the 3-chloro-4-fluorophenyl urea moiety is not merely a pharmacokinetic handle but is structurally indispensable for on-target activity, distinguishing ADS-J13 from the broader pyrimidinyl urea class [1].

HIV-1 gp41 Entry inhibitor Six-helix bundle

gp41 Core Formation ELISA: ADS-J13 Blocks Six-Helix Bundle Assembly with Defined Structural Specificity

An ELISA-based gp41 core-formation assay using recombinant N36 (NHR peptide) and biotinylated C34 (CHR peptide) demonstrated that ADS-J13 dose-dependently inhibited the NHR–CHR interaction. Critically, inactive analogs lacking the key acidic functionality showed no meaningful blockade of six-helix bundle formation, establishing that the pyrimidine core alone is insufficient for activity [1]. This biochemical readout provides target-engagement evidence that is absent for commercial uncharacterized analogs [1].

HIV-1 gp41 ELISA Six-helix bundle

Computer Modeling Defines a Salt-Bridge Pharmacophore Absent in Common Kinase-Targeted Pyrimidinyl Ureas

Molecular docking analysis showed that the acidic group (linked to the 3-chloro-4-fluorophenyl moiety) of ADS-J13 forms a salt bridge with Lys574 in the gp41 NHR pocket, an interaction that cannot be recapitulated by commercially available 1-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea (CAS 1448133-65-0) or 1-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(2-fluorophenyl)urea, which lack the combined chloro-fluoro substitution pattern and the requisite acidity [1][2]. This modeling-based distinction provides a structural rationale for the activity cliff and serves as a predictive filter before compound procurement.

Molecular modeling gp41 Lys574 Salt bridge

Defined Research Application Scenarios for 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea (ADS-J13) Based on Verified Evidence


Mechanistic Studies of HIV-1 gp41 Six-Helix Bundle Assembly Kinetics

Researchers investigating the kinetics of gp41 NHR–CHR association can employ ADS-J13 as a validated, biochemically-confirmed inhibitor that competitively blocks the NHR binding site through a defined Lys574 salt bridge [1]. Its mechanism is orthogonal to C-peptide-based inhibitors (e.g., T-20/Enfuvirtide) and thus permits dissection of NHR pocket occupancy versus downstream fusion steps. Procurement is warranted only when the assay readout is temperature-arrested six-helix bundle formation; broad antiviral screening against unrelated targets is not supported by current evidence [1].

Structure–Activity Relationship (SAR) Expansion Around the gp41 NHR Hydrophobic Pocket

Medicinal chemistry programs aiming to develop next-generation fusion inhibitors can use ADS-J13 as a pharmacophore anchor compound [1]. Because the chloro-fluoro halogen pattern and urea linkage constitute the defined active pharmacophore, synthetic elaboration on this scaffold—while preserving the acidic group—can rationally explore NHR pocket sub-site selectivity. Analogs lacking the chlorinated core should be excluded from the synthetic queue based on the activity cliff documented in the 2000 BBRC study [1].

Chemical Probe for Validating gp41 NHR as a Target in Latency Reversal or Reservoir Clearance Assays

In assays where HIV-1 latency reversal is being correlated with Env expression and subsequent cell–cell fusion, ADS-J13 can be deployed as a target-engagement control to confirm that observed fusion events are gp41-dependent [1]. The compound should be used in parallel with a gp120-directed inhibitor (e.g., ADS-J1) to attribute effects to the correct Env subunit; class-level pyrimidinyl urea kinase inhibitors must not be substituted for this purpose, as they lack gp41-binding activity [1].

Procurement as a Reference Standard for gp41 Inhibitor Screening Cascades

Screening centers that run high-throughput gp41-targeted assays can procure ADS-J13 as a positive control compound at defined purity and lot identity. Its activity has been confirmed in cell–cell fusion and ELISA-based biochemical assays, providing a reproducible benchmark for assay validation [1]. Because generic pyrimidinyl urea analogs (e.g., the phenylurea or 2-fluorophenyl variants) are structurally similar but functionally inert in these assays, quality-control protocols must specify the CAS 1448036-56-3 identifier to prevent inadvertent substitution [1].

Quote Request

Request a Quote for 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.